2,6,6-Trimethylcyclohexenemethyl acetate
Overview
Description
2,6,6-Trimethylcyclohexenemethyl acetate is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.287 g/mol . It is also known by its systematic name, (2,6,6-Trimethylcyclohex-1-en-1-yl)methyl acetate . This compound is characterized by its cyclohexene ring structure with three methyl groups and an acetate functional group.
Preparation Methods
The synthesis of 2,6,6-Trimethylcyclohexenemethyl acetate typically involves the esterification of 2,6,6-trimethylcyclohexenemethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial production methods may involve continuous flow processes where the reactants are mixed and passed through a reactor at controlled temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
2,6,6-Trimethylcyclohexenemethyl acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
2,6,6-Trimethylcyclohexenemethyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylcyclohexenemethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects . The acetate group can undergo hydrolysis to release the active alcohol, which can then participate in further biochemical reactions . The cyclohexene ring structure provides stability and influences the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2,6,6-Trimethylcyclohexenemethyl acetate can be compared with similar compounds such as:
2,6,6-Trimethylcyclohexanemethyl acetate: This compound has a saturated cyclohexane ring instead of the unsaturated cyclohexene ring, leading to different chemical properties and reactivity.
2,6,6-Trimethylcyclohexenemethanol: The alcohol form of the compound, which lacks the acetate group, resulting in different solubility and reactivity characteristics.
2,6,6-Trimethylcyclohexene: A simpler hydrocarbon with no functional groups, used as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of a cyclohexene ring with an acetate functional group, providing a balance of stability and reactivity that is useful in various applications .
Properties
IUPAC Name |
(2,6,6-trimethylcyclohexen-1-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9-6-5-7-12(3,4)11(9)8-14-10(2)13/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIUTTJEFHWCSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240223 | |
Record name | 2,6,6-Trimethylcyclohexenemethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68406-89-3, 94020-91-4 | |
Record name | 1-Cyclohexene-1-methanol, 2,6,6-trimethyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68406-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,6-Trimethylcyclohex-1-ene-1-methyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,6-Trimethylcyclohexenemethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,6-Trimethylcyclohexenemethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,6-trimethylcyclohex-1-ene-1-methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6,6-trimethylcyclohexenemethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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